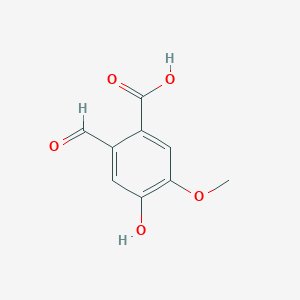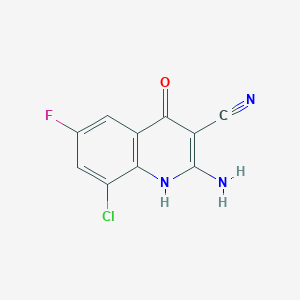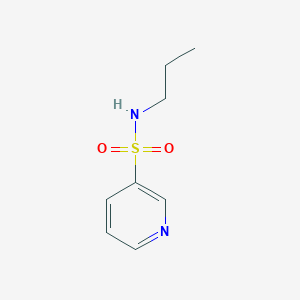![molecular formula C14H15NO B13226361 {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13226361.png)
{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol is an organic compound that features a pyridine ring substituted with a benzyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinemethanol and 4-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-pyridinemethanol is reacted with 4-methylbenzyl chloride under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs.
化学反应分析
Types of Reactions
Oxidation: {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for further substitution reactions.
Major Products Formed
Oxidation: Formation of {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanal or {2-[(4-Methylphenyl)methyl]pyridin-3-yl}carboxylic acid.
Reduction: Formation of {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and mechanical strength.
Biology and Medicine
Drug Development: {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol has potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism by which {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- {2-[(4-Methylphenyl)methyl]pyridin-2-yl}methanol
- {2-[(4-Methylphenyl)methyl]pyridin-4-yl}methanol
- {2-[(4-Methylphenyl)methyl]pyridin-3-yl}ethanol
Uniqueness
{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
[2-[(4-methylphenyl)methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H15NO/c1-11-4-6-12(7-5-11)9-14-13(10-16)3-2-8-15-14/h2-8,16H,9-10H2,1H3 |
InChI 键 |
HYHVPLKIJZZXGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=C(C=CC=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226283.png)




![2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13226307.png)


![5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B13226317.png)
![Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226323.png)


![3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine](/img/structure/B13226347.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B13226348.png)
